molecular formula C10H13N5O2 B14578019 [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol CAS No. 61246-68-2

[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol

Cat. No.: B14578019
CAS No.: 61246-68-2
M. Wt: 235.24 g/mol
InChI Key: WVXRAFOPTSTNLL-RQJHMYQMSA-N
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Description

[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by the presence of a purine base (adenine) attached to a tetrahydrofuran ring, which is further linked to a methanol group. It is an important molecule in the field of biochemistry and molecular biology due to its structural similarity to nucleotides, the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Attachment of the Purine Base: The adenine base is introduced through a glycosylation reaction, where the tetrahydrofuran ring is reacted with a protected adenine derivative in the presence of a Lewis acid catalyst.

    Deprotection and Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The purine base can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like NaBH4 (Sodium borohydride) are typical.

    Substitution: Halogenating agents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are employed.

Major Products

    Oxidation: Formation of [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]formaldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydro or tetrahydro purine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other complex organic molecules.

    Biology: Serves as a model compound for studying nucleoside metabolism and enzyme interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of [(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleotide metabolism. The compound can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but without the methanol group.

    Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar instead of a tetrahydrofuran ring.

    Vidarabine: An antiviral drug with a similar purine base but a different sugar moiety.

Uniqueness

[(2R,5S)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a methanol group, which can influence its biochemical properties and interactions. This makes it a valuable compound for studying the structure-activity relationships of nucleosides and their analogs.

Properties

CAS No.

61246-68-2

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

[(2R,5S)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m1/s1

InChI Key

WVXRAFOPTSTNLL-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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